molecular formula C7H8ClNO B1283943 (2-Amino-3-chlorophenyl)methanol CAS No. 61487-25-0

(2-Amino-3-chlorophenyl)methanol

Cat. No. B1283943
M. Wt: 157.6 g/mol
InChI Key: XIHOYQMBAUMKCY-UHFFFAOYSA-N
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Patent
US04886883

Procedure details

A solution of 28.9 g (155 mmol) of methyl 3-chloroanthranilate in 100 ml of ether was added dropwise to a stirred suspenson of 7.67 g (202 mmol) of lithium aluminum hydride in 400 ml of ether. After stirring for five hours at room temperature, the grey mixture was treated sequentially with 7.7 ml of water, 7.7 ml of 15% sodium hydroxide and 23 ml of water. The reaction mixture was filtered, and the filtrate was evaporated at reduced pressure. The oily residue was dissolved in ether, and precipitation of the product was induced by addition of hexane. The product was collected by filtration to yield a tan solid in 67% yield, mp. 56°-68° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
7.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:4]([C:5](OC)=[O:6])[C:3]=1[NH2:12].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>CCOCC>[NH2:12][C:3]1[C:2]([Cl:1])=[CH:11][CH:10]=[CH:9][C:4]=1[CH2:5][OH:6] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
28.9 g
Type
reactant
Smiles
ClC1=C(C(C(=O)OC)=CC=C1)N
Name
Quantity
7.67 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.7 mL
Type
reactant
Smiles
O
Name
Quantity
7.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
23 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for five hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in ether
CUSTOM
Type
CUSTOM
Details
precipitation of the product
ADDITION
Type
ADDITION
Details
was induced by addition of hexane
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
to yield a tan solid in 67% yield, mp. 56°-68° C

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC1=C(CO)C=CC=C1Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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